molecular formula C22H27ClN4O3 B3013287 N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049421-41-1

N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B3013287
CAS No.: 1049421-41-1
M. Wt: 430.93
InChI Key: YSXNGJQDWVACHF-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, which is then reacted with 2-chlorobenzyl chloride under basic conditions to form the N1-(2-chlorobenzyl)piperazine intermediate. This intermediate is subsequently reacted with oxalyl chloride to introduce the oxalamide moiety, followed by the addition of 2-methoxyphenylpiperazine to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorobenzyl)-N2-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(2-(4-(2-ethoxyphenyl)piperazin-1-yl)ethyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic properties and receptor binding affinity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-30-20-9-5-4-8-19(20)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-17-6-2-3-7-18(17)23/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXNGJQDWVACHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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